Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group, a chloropyridazine moiety, and a cyclohexyl ring, which together contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridazine Intermediate: The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine. This step often employs reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Amidation Reaction: The 6-chloropyridazine is then reacted with cyclohexylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Carbamate Formation: Finally, the amide is treated with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl ring and the pyridazine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine, while nucleophilic substitution of the chloropyridazine moiety can produce a variety of substituted pyridazines.
Scientific Research Applications
Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate: shares similarities with other carbamate derivatives and chloropyridazine compounds.
N-(tert-Butoxycarbonyl)-4-aminocyclohexylamine: Another carbamate derivative with a similar structure but lacking the chloropyridazine moiety.
6-Chloropyridazine-3-carboxamide: A simpler compound that contains the chloropyridazine moiety but lacks the cyclohexyl and carbamate groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both the chloropyridazine and cyclohexyl groups, along with the carbamate functionality, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)19-11-6-4-10(5-7-11)18-14(22)12-8-9-13(17)21-20-12/h8-11H,4-7H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPWAFHZRVMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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